6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 116092-11-6
VCID: VC20330374
InChI: InChI=1S/C10H8FN3O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15)
SMILES:
Molecular Formula: C10H8FN3O
Molecular Weight: 205.19 g/mol

6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one

CAS No.: 116092-11-6

Cat. No.: VC20330374

Molecular Formula: C10H8FN3O

Molecular Weight: 205.19 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one - 116092-11-6

Specification

CAS No. 116092-11-6
Molecular Formula C10H8FN3O
Molecular Weight 205.19 g/mol
IUPAC Name 4-amino-5-fluoro-2-phenyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H8FN3O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15)
Standard InChI Key KFZCYYMRVXRSHA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)N

Introduction

Chemical Identity and Structural Features

The compound’s systematic name, 6-amino-5-fluoro-2-phenylpyrimidin-4(1H)-one, reflects its substitution pattern:

  • Position 2: A phenyl group (C6H5C_6H_5) attached to the pyrimidine ring.

  • Position 5: A fluorine atom substituent.

  • Position 6: An amino group (NH2-NH_2).

  • Position 4: A ketone group (C=OC=O) in the pyrimidin-4(1H)-one tautomer.

The presence of fluorine enhances electronegativity and metabolic stability, while the phenyl and amino groups contribute to π-π stacking and hydrogen-bonding interactions, respectively .

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of fluorinated pyrimidinones typically involves cyclocondensation reactions between β-fluoroenolate salts and amidines. For example, 5-fluoro-2-phenylpyrimidine-4-amine (10h), a closely related analog, was synthesized via the reaction of benzamidine hydrochloride with potassium-(Z)-2-cyano-2-fluoroethenolate in methanol under argon .

Key synthetic steps for analogs:

  • Substrate Preparation: Benzamidine hydrochloride (2.0 eq) reacts with the fluoroenolate salt (1.0 eq) in dry methanol.

  • Cyclization: Stirring at room temperature for 24 hours yields the pyrimidine core.

  • Purification: Column chromatography (cyclohexane/ethyl acetate gradient) isolates the product with >90% purity .

Example reaction conditions:

ParameterValue
SolventDry methanol
TemperatureRoom temperature (25°C)
Reaction time24 hours
Yield93% (for 10h analog)

Structural Characterization

NMR data for 5-fluoro-2-phenylpyrimidine-4-amine (10h):

  • 1^1H-NMR (300 MHz, DMSO-d6d_6):

    • δ 8.25 (d, J=3.6HzJ = 3.6 \, \text{Hz}, 1H, H-6)

    • δ 8.24–8.19 (m, 2H, aromatic H-2',6')

    • δ 7.34 (s, 2H, NH2_2) .

  • 13^{13}C-NMR (75 MHz, DMSO-d6d_6):

    • δ 162.1 (C-4), 158.9 (C-2), 136.5 (C-5), 129.4 (aromatic carbons) .

The fluorine substituent induces deshielding effects, shifting aromatic proton signals upfield compared to non-fluorinated analogs .

Physicochemical Properties

While direct data for 6-amino-5-fluoro-2-phenylpyrimidin-4(1H)-one are unavailable, inferences can be drawn from structurally similar compounds:

Comparative properties:

Property6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one (Predicted)5-Bromocytosine 6-Amino-5-fluoro-1-methylpyrimidin-2-one
Molecular formulaC10H7FN4OC_{10}H_7FN_4OC4H4BrN3OC_4H_4BrN_3OC5H6FN3OC_5H_6FN_3O
Molecular weight218.19 g/mol190.00 g/mol143.12 g/mol
Melting point140–150°C (est.)240–243°C (dec.)Not reported
SolubilityModerate in polar aprotic solvents (e.g., DMSO)Soluble in formic acidNot reported
pKa~7.3 (amino group) 7.34 ± 0.107.34 ± 0.10 (Predicted)

The fluorine atom reduces basicity compared to non-fluorinated analogs, as seen in pKa trends .

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